9-Benzyl-3-phenyl-9-azabicyclo(3.3.1)nonan-3-ol
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Overview
Description
7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of aromatic ketones, paraformaldehyde, and dimethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the Mannich reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the modulation of neurotransmitter receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For instance, it may act as a modulator of AMPA receptors, which are involved in glutamate-mediated excitatory signaling in the central nervous system . The compound binds to these receptors, enhancing their activity and potentially leading to neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features.
Hexamethylene-tetramine: Known for its interactions with electrophiles and its use in various chemical reactions.
Uniqueness
7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[331]nonane is unique due to its specific substitution pattern and the presence of both phenoxy and phenylmethyl groups
Properties
CAS No. |
97254-65-4 |
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Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
9-benzyl-3-phenoxy-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C21H25NO/c1-3-8-17(9-4-1)16-22-18-10-7-11-19(22)15-21(14-18)23-20-12-5-2-6-13-20/h1-6,8-9,12-13,18-19,21H,7,10-11,14-16H2 |
InChI Key |
XVEMGBKFDBUOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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